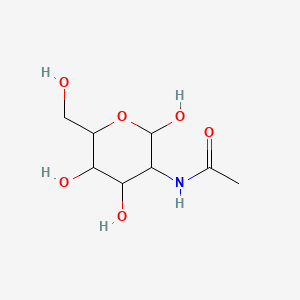

N-Acetylhexosamine

Descripción general

Descripción

Synthesis Analysis

N-Acetylhexosaminidases exhibit activity towards both N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) moieties . They catalyze hydrolysis of terminal, non-reducing N-acetylhexosamine residues, notably N-acetylglucosamine or N-acetylgalactosamine, in N-acetyl-β-D-hexosaminides . The use of unconventional media can considerably alter the progress of transglycosylation reactions .Molecular Structure Analysis

N-Acetylhexosaminidases are a unique family of glycoside hydrolases with dual substrate specificity and a particular reaction mechanism . They have a distinct substrate-assisted mechanism that utilizes the 2-acetamido group as a nucleophile .Chemical Reactions Analysis

N-Acetylhexosaminidases demonstrate the catalytic potential in a range of unusual reactions, processing of unnatural substrates, formation of unexpected products, and demanding reaction designs . The use of unconventional media can considerably alter the progress of transglycosylation reactions .Physical And Chemical Properties Analysis

N-Acetylhexosaminidases are hydrolytic enzymes per se, their good stability, easy recombinant production, absolute stereoselectivity, and a broad substrate specificity predestine these enzymes for challenging applications in carbohydrate synthesis .Aplicaciones Científicas De Investigación

Application in Psychiatric Disorders

N-acetylhexosamine's derivative, N-acetylcysteine (NAC), has shown promising results in the field of psychiatry, suggesting its potential benefits in treating various psychiatric disorders. While primarily known for its role as a mucolytic and an antidote to paracetamol overdose, increasing interest has been shown in its use for psychiatric conditions. This is due to its multifaceted role, acting as a precursor to the antioxidant glutathione and modulating glutamatergic, neurotropic, and inflammatory pathways. Research indicates its promising results in populations with disorders where treatment efficacy has previously been limited, including addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder (Dean, Giorlando, & Berk, 2011).

Antioxidant and Anti-inflammatory Properties

The therapeutic and clinical applications of N-acetylcysteine (NAC), a derivative of N-acetylhexosamine, are tied to its complex and multifaceted mechanisms. Used in the treatment of various disorders, NAC’s efficacy stems from its antioxidative activity, which involves fast reactions with radicals and the restitution of impaired targets in vital cellular components. Its unique ability to efficiently reduce disulfide bonds in proteins, altering their structures and disrupting ligand bonding, makes it a valuable compound in biological, biomedical, and biotechnological applications (Samuni, Goldstein, Dean, & Berk, 2013).

Mecanismo De Acción

Target of Action

The primary target of 2-Acetamido-2-Deoxy-Hexose, also known as N-Acetylhexosamine, is the penicillin-binding protein (PBP2a) of Staphylococcus aureus . This protein plays a crucial role in bacterial cell wall synthesis, making it a key target for antibacterial agents .

Mode of Action

N-Acetylhexosamine interacts with its target, PBP2a, through hydrogen bond interactions . Specifically, it forms bonds with serine 49 and threonine 413 at distances of 2.2 Å and 3.4 Å, respectively . This interaction inhibits the function of PBP2a, thereby disrupting the synthesis of the bacterial cell wall .

Biochemical Pathways

N-Acetylhexosamine is involved in the glycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extra-cellular matrix of connective tissue . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which include hyaluronic acid, chondroitin sulfate, dermatan sulfate, keratan sulfate, heparin, and heparan sulfate . All of the GAGs contain derivatives of glucosamine or galactosamine .

Pharmacokinetics

The pharmacokinetic properties of N-Acetylhexosamine indicate good oral bioavailability . The absorption parameters such as water solubility, CaCO2 permeability capacity, intestinal absorption, and skin permeability were recorded at -1.214 log mol/L, -0.217 log papp in 10^-6 cm/s, 26.824%, and -3.137 log kp, respectively .

Result of Action

The inhibitory action of N-Acetylhexosamine against PBP2a results in a potent antibacterial effect against Staphylococcus aureus . By disrupting the function of PBP2a, N-Acetylhexosamine inhibits the synthesis of the bacterial cell wall, leading to the death of the bacteria .

Action Environment

The action of N-Acetylhexosamine can be influenced by environmental factors. For instance, N-Deacetylation of 2-acetamido-2-deoxy-hexose residues is accomplished in liquid ammonia containing calcium . This suggests that the compound’s action, efficacy, and stability can be affected by the chemical environment.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859634 | |

| Record name | 2-Acetamido-2-deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320732 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-Acetylhexosamine | |

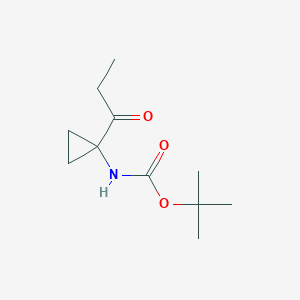

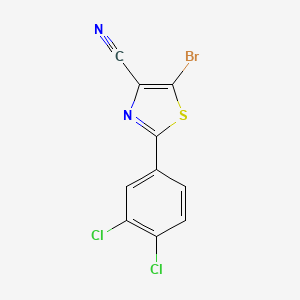

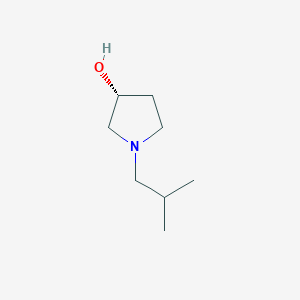

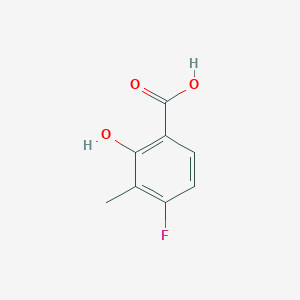

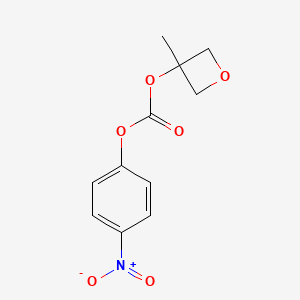

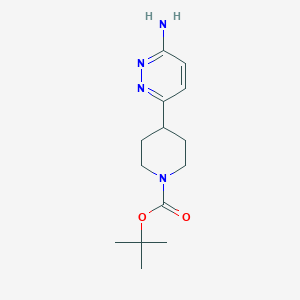

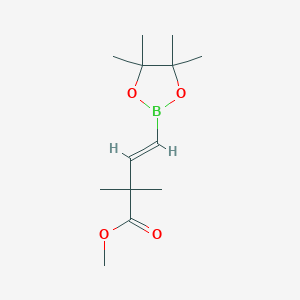

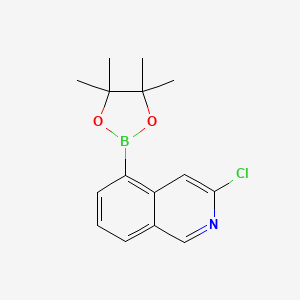

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B6618693.png)

![2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B6618708.png)